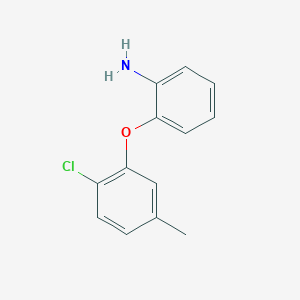

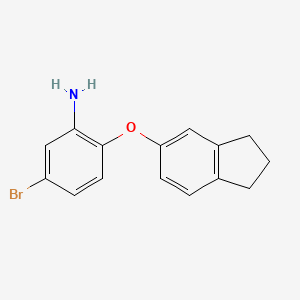

![molecular formula C7H4ClFN2S B1361753 7-Chloro-4-fluorobenzo[d]thiazol-2-amine CAS No. 872365-04-3](/img/structure/B1361753.png)

7-Chloro-4-fluorobenzo[d]thiazol-2-amine

Vue d'ensemble

Description

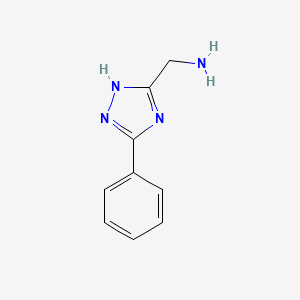

7-Chloro-4-fluorobenzo[d]thiazol-2-amine is a heterocyclic compound. It has a molecular formula of C7H4ClFN2S .

Synthesis Analysis

Modern trends in the chemistry of 2-amino substituted benzothiazoles have been reviewed . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The easy functionalization of the 2-NH2 group and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis

Benzothiazoles, including this compound, are highly reactive and can undergo a variety of chemical reactions. The reactions of 2-amino substituted benzothiazoles provide a powerful tool for the design of a wide variety of aromatic azoles .Applications De Recherche Scientifique

Analytical Techniques in Pharmaceuticals

7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), closely related to 7-Chloro-4-fluorobenzo[d]thiazol-2-amine, has been extensively utilized as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines. Spectrophotometry and spectrofluorimetry techniques frequently employ NBD-Cl for analyzing various pharmaceutical compounds (Elbashir, Suliman, & Aboul‐Enein, 2011).

Synthesis and Pharmacological Evaluation

Compounds containing this compound have been synthesized and evaluated for various pharmacological activities. For instance, derivatives of this compound have been tested for their anthelmintic, antibacterial, and antitumor activities. The synthesized compounds were confirmed using spectral data and have been screened for their efficacy in treating various conditions (Javali et al., 2010); (Gurupadayya et al., 2008).

Chromatographic Analysis

The use of this compound and its analogs in chromatography, especially high-performance liquid chromatography (HPLC), has been documented. These compounds are used for derivatization of amines and amino acids, enhancing the sensitivity and selectivity of chromatographic analyses (Aboul-Enein, Elbashir, & Suliman, 2011).

Detection of Biologically Active Amines

Compounds like this compound have been used in the quantitative fluorescence detection of biologically active amines found in foods, particularly in fermented products. The reagent based on this compound forms quantitative derivatives with amines like tyramine and histamine, indicating its utility in food science and safety (Voigt & Eitenmiller, 1974).

Synthesis of Fluorescent Probes

Innovative uses of this compound derivatives include the synthesis of fluorescent probes. These probes have been designed for detecting specific ions like iron ions in analytical chemistry, demonstrating the compound's versatility in creating sensitive and selective detection systems (Wei, 2012).

Mécanisme D'action

Target of Action

The primary targets of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

Result of Action

The inhibition of the COX enzymes by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response . The compound has been shown to have anti-inflammatory activity .

Orientations Futures

Benzothiazole derivatives, including 7-Chloro-4-fluorobenzo[d]thiazol-2-amine, have shown promise in various fields, particularly in drug design due to their high biological and pharmacological activity . Future research could focus on further exploring the biological activities of these compounds and developing new synthetic approaches .

Analyse Biochimique

Biochemical Properties

7-Chloro-4-fluorobenzo[d]thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in the inflammatory response, leading to reduced inflammation in cells . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of cyclooxygenases by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce inflammation and modulate metabolic processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit key metabolic enzymes, such as cyclooxygenases, thereby affecting the production of metabolites involved in the inflammatory response . Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to mitochondria, where it can affect metabolic processes and energy production.

Propriétés

IUPAC Name |

7-chloro-4-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUITTBSKCRPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650180 | |

| Record name | 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872365-04-3 | |

| Record name | 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)

![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)

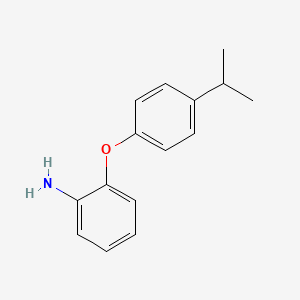

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)

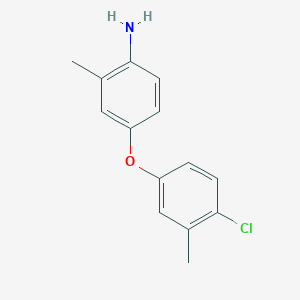

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

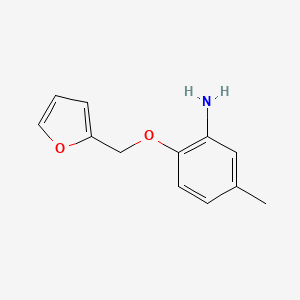

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)